molecular formula C22H18O2 B13898462 (1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol

(1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol

Cat. No.: B13898462
M. Wt: 314.4 g/mol
InChI Key: RSFIBRKJSPSKFZ-UHFFFAOYSA-N
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Description

(1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol: is a chiral diol compound featuring two naphthalene rings attached to a central ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Grignard Reaction: A Grignard reagent is prepared from one of the naphthalene derivatives and reacted with an appropriate aldehyde to form a secondary alcohol.

    Oxidation: The secondary alcohol is then oxidized to form a ketone.

    Reduction: The ketone is reduced using a chiral catalyst to obtain the desired (1S,2S)-diol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or quinones.

    Reduction: Reduction reactions can convert the diol into corresponding hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as tosyl chloride, acyl chlorides, and bases like pyridine are used.

Major Products

    Oxidation: Produces diketones or quinones.

    Reduction: Yields hydrocarbons.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology and Medicine

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies of enzyme interactions and metabolic pathways.

Industry

    Material Science: Incorporated into polymers and advanced materials for enhanced properties.

    Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism by which (1S,2S)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol: The enantiomer of the compound with similar properties but different chiral configuration.

    1,2-Diphenylethane-1,2-diol: A structurally similar compound with phenyl groups instead of naphthalene rings.

Uniqueness

    Chiral Specificity: The (1S,2S) configuration provides unique interactions in asymmetric synthesis and catalysis.

    Structural Properties: The presence of naphthalene rings imparts distinct electronic and steric characteristics, making it suitable for specific applications in material science and drug development.

Properties

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol

InChI

InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H

InChI Key

RSFIBRKJSPSKFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O

Origin of Product

United States

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